1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride
CAS No.: 637739-97-0
Cat. No.: VC4768712
Molecular Formula: C6H12ClN
Molecular Weight: 133.62
* For research use only. Not for human or veterinary use.
![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride - 637739-97-0](/images/structure/VC4768712.png)
Specification
CAS No. | 637739-97-0 |
---|---|
Molecular Formula | C6H12ClN |
Molecular Weight | 133.62 |
IUPAC Name | 1-methyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
Standard InChI | InChI=1S/C6H11N.ClH/c1-6-2-5(3-6)4-7-6;/h5,7H,2-4H2,1H3;1H |
Standard InChI Key | QFVYZBYHXGOEHA-UHFFFAOYSA-N |
SMILES | CC12CC(C1)CN2.Cl |
Introduction
Structural and Chemical Characteristics
The core structure of 1-methyl-2-azabicyclo[2.1.1]hexane hydrochloride consists of a bicyclic framework featuring a six-membered ring system with two fused cyclopropane-like rings and a tertiary amine group. The methyl substitution at the 1-position and the hydrochloride salt form enhance its stability and solubility in polar solvents . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₂ClN | |
Molecular Weight | 133.62 g/mol | |
Appearance | White to off-white powder | |
Storage Conditions | Room temperature, dry ambient | |
Solubility | Soluble in water, methanol |
The bicyclo[2.1.1]hexane scaffold imposes significant ring strain, which influences its reactivity and conformational rigidity. X-ray crystallography and NMR studies of related analogs, such as methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 1392803-66-5), reveal a distorted chair-like conformation with bond angles deviating from ideal tetrahedral geometry . These structural distortions are critical for its utility in designing conformationally restricted bioactive molecules .
Synthetic Methodologies
Photochemical Cycloaddition Routes
A seminal synthesis route, reported in the Journal of Organic Chemistry, involves a photochemical [2+2] cycloaddition of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7) to generate the bicyclic core . Key steps include:
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Diastereoselective phenylselenyl bromide addition to cyclobutene dicarbamate (16), yielding intermediate 17a .
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Sodium hydride-mediated ring closure to form the 2-azabicyclo[2.1.1]hexane derivative (18) in 64% yield over two steps .
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Deprotection and salt formation via hydrogenolysis and HCl treatment to afford the final hydrochloride product .
Multigram-Scale Optimization
Reactivity and Functionalization
The tertiary amine and strained bicyclic system enable diverse derivatization:
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N-Alkylation: Treatment with methyl iodide or benzyl bromide under basic conditions introduces alkyl groups at the nitrogen, modulating lipophilicity .
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Esterification/Hydrolysis: Methanol/Thionyl chloride converts carboxylic acid derivatives (e.g., compound 6) to methyl esters (17, 96% yield), which are hydrolyzable to zwitterionic amino acids .
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Oxidation: Jones oxidation of hydroxy derivatives yields carboxylic acids (e.g., 4c), useful for peptide coupling .
Applications in Drug Discovery
While direct therapeutic applications remain exploratory, its structural analogs serve as:
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